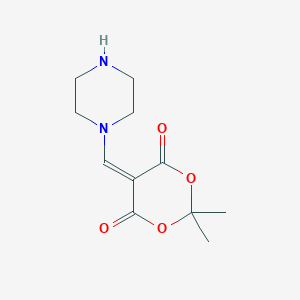![molecular formula C12H17F2NO4 B2745298 2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid CAS No. 2241138-67-8](/img/structure/B2745298.png)
2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as azabicycloheptanes . These are organic compounds containing a bicyclic structure that is made up of one seven-member ring and one two-member ring, where one carbon atom is replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . An organocatalytic formal [4 + 2] cycloaddition reaction has been used to create a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Chemical Reactions Analysis
In general, azabicycloheptanes can participate in a variety of chemical reactions, depending on the functional groups present . For instance, they can undergo formal [4 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The scientific research surrounding 2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid primarily focuses on its synthesis and application in the creation of novel compounds and analogs. Studies have demonstrated various methodologies for synthesizing azabicyclo compounds, which serve as crucial intermediates for further chemical transformations. For instance, Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue through the conversion of L-serine into a 2-substituted 7-azabicyclo compound, highlighting the compound's potential in creating bioactive molecules (Hart & Rapoport, 1999).
Application in Peptidomimetics
Another area of application is the development of peptidomimetics, where these azabicyclo compounds serve as scaffolds for generating compounds with peptide-like functions but with enhanced stability and bioavailability. The work by Krow et al. (2016) on the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo compounds underlines the utility of these structures in designing β-amino acid precursors, which can be integral in developing oligomers with specific secondary structures (Krow et al., 2016).
Contributions to Organic Synthesis
The versatility of 2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo compounds is further evidenced by their role in synthesizing enantiomerically pure compounds and aiding in the understanding of stereochemical outcomes in reactions. For instance, Moreno‐Vargas et al. (2003) explored the synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane as leads for glycosidase inhibitors and as scaffolds for peptide analogs, showcasing the compound's contribution to medicinal chemistry and drug development (Moreno‐Vargas et al., 2003).
Molecular Structure and Material Science
Furthermore, the detailed molecular structure analysis, such as that conducted by Moriguchi et al. (2014), provides insight into the three-dimensional arrangement of atoms within these compounds, which is crucial for understanding their reactivity and potential applications in material science and nanotechnology (Moriguchi et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-4-6(9(16)17)7-8(15)12(7,13)14/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGHIUZOKPDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)

![ethyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2745223.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)
![6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2745228.png)

![N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide](/img/structure/B2745230.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)


![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)